molecular formula C6H10ClNO B1446386 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3

3-Azabicyclo[3.1.1]heptan-6-one

Cat. No. B1446386
CAS RN: 1420793-66-3
M. Wt: 147.6 g/mol
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.1.1]heptan-6-one” is a chemical compound . It’s a derivative of the azabicycloheptane class . The exact properties and applications of this specific compound are not widely documented in the available literature.


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . Another efficient two-step multigram synthesis of a similar compound, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been described .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Development

3-Azabicyclo[3.1.1]heptan-6-one serves as a versatile building block in medicinal chemistry. It’s used to synthesize novel conformationally restricted piperidine derivatives, which are crucial in the development of new pharmaceuticals . These derivatives can lead to drugs with improved specificity and efficacy.

Synthesis of Nucleoside Analogues

This compound is instrumental in the synthesis of nucleoside analogues, which are key components in antiviral and anticancer drugs. Its unique structure allows for the creation of cyclopentyl carbocyclic nucleosides, contributing to the advancement of therapeutic agents.

Photochemical Synthesis

The photochemical synthesis capabilities of 3-Azabicyclo[3.1.1]heptan-6-one enable the production of complex organic compounds. This method is significant for generating advanced building blocks for pharmaceutical research, highlighting the compound’s adaptability in drug discovery.

Gamma-Aminobutyric Acid (GABA) Analogues

As a precursor for GABA analogues, 3-Azabicyclo[3.1.1]heptan-6-one is significant in neuroscience and pharmacology. These analogues are potential candidates for treating neurological disorders, showcasing the compound’s impact on brain health.

Asymmetric Synthesis of Biologically Active Compounds

The compound’s role in the asymmetric synthesis of biologically active molecules is noteworthy. It’s used to create chiral drugs that can offer improved therapeutic benefits and reduced side effects, emphasizing its importance in the pharmaceutical industry.

Agricultural Chemicals

In the agricultural sector, 3-Azabicyclo[3.1.1]heptan-6-one is utilized to develop chemicals that protect crops and enhance yield. Its application in creating pesticides and herbicides demonstrates its value beyond medicinal applications.

Specialty Chemicals Synthesis

The synthesis of specialty chemicals, including materials for advanced technologies and research applications, often relies on 3-Azabicyclo[3.1.1]heptan-6-one as a starting material. Its role in this field underlines the compound’s broad utility in various industrial processes.

Therapeutic Effects and Biochemical Research

Research into the therapeutic effects of 3-Azabicyclo[3.1.1]heptan-6-one has revealed its potential in contributing to various biochemical and physiological processes. This research is pivotal for understanding the compound’s role in human health and disease treatment.

Safety and Hazards

The safety data sheet for a similar compound, 6-Azabicyclo[3.2.0]heptan-7-one, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It’s recommended to ensure adequate ventilation and avoid dust formation when handling the compound .

properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUZDIUQQCLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What makes 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?

A1: The research highlights two key features of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one that make it attractive for drug development []:

  • Efficient Synthesis: The compound can be synthesized in just two steps with high yields, making it readily accessible for further modification [].
  • Conformationally Restricted Structure: The bicyclic structure of the compound can lead to derivatives with well-defined shapes, potentially enhancing target selectivity and improving pharmacological properties [].

Q2: What is the significance of being able to selectively derivatize the cyclobutane ring in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one?

A2: The ability to selectively derivatize the cyclobutane ring allows chemists to introduce various functional groups at specific positions []. This control over structure is crucial for exploring structure-activity relationships (SAR). By systematically modifying the molecule and evaluating the resulting changes in biological activity, researchers can optimize the compound for desired properties, such as potency and selectivity.

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